molecular formula C12H17IN2O B14789500 2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide

2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide

Cat. No.: B14789500
M. Wt: 332.18 g/mol
InChI Key: GMGYIOBSFWDMEC-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-iodobenzyl)-3-methylbutanamide is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring an iodine atom attached to a benzyl group, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-iodobenzyl)-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodobenzyl chloride and 3-methylbutanamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2-iodobenzyl)-3-methylbutanamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-iodobenzyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodobenzoic acid derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-iodobenzyl)-3-methylbutanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-iodobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzyl chloride: A precursor in the synthesis of (S)-2-Amino-N-(2-iodobenzyl)-3-methylbutanamide.

    2-Iodobenzyl alcohol: Another related compound with similar structural features.

    Iodobenzene: A simpler aromatic iodide used in various organic syntheses.

Uniqueness

(S)-2-Amino-N-(2-iodobenzyl)-3-methylbutanamide is unique due to its chiral nature and the presence of both an amino group and an iodine atom. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17IN2O

Molecular Weight

332.18 g/mol

IUPAC Name

2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C12H17IN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)

InChI Key

GMGYIOBSFWDMEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1I)N

Origin of Product

United States

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